4,4-Difluoro-L-proline methyl ester trifluoroacetate

Overview

Description

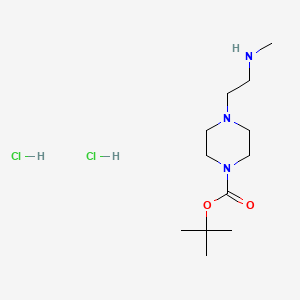

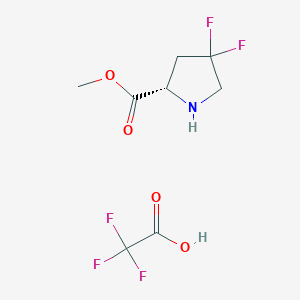

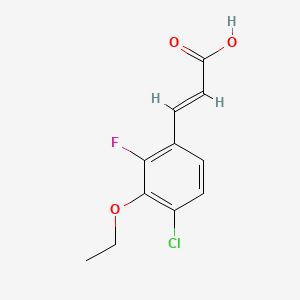

“4,4-Difluoro-L-proline methyl ester trifluoroacetate” is a synthetic compound known for its unique molecular structure and physical and chemical properties. It has a CAS Number of 915230-14-7 and a molecular weight of 279.16 . The IUPAC name for this compound is methyl (2S)-4,4-difluoro-2-pyrrolidinecarboxylate trifluoroacetate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9F2NO2.C2HF3O2/c1-11-5 (10)4-2-6 (7,8)3-9-4;3-2 (4,5)1 (6)7/h4,9H,2-3H2,1H3; (H,6,7)/t4-;/m0./s1 . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Crystal Structure Insights

A study by Siebler, Trapp, and Wennemers (2015) delves into the crystal structure of a proline derivative, providing conformational insights into its behavior in acidic and neutral aqueous environments. This research highlights the significance of specific interactions in determining the conformation of pH-responsive proline derivatives (Siebler, Trapp, & Wennemers, 2015).

Enantioselective Arylation

Xie, Chen, and Ma (2006) investigated the enantioselective arylation of 2-methylacetoacetates catalyzed by CuI/trans-4-hydroxy-L-proline at low reaction temperatures, achieving up to 93% ee with tert-butyl ester. This study underscores the importance of ligand, solvent effects, and specific substituents in facilitating mild reaction conditions for creating alpha-aryl all-carbon quaternary centers (Xie, Chen, & Ma, 2006).

Synthesis of Protected Prolines

Demange, Ménez, and Dugave (1998) provided a practical synthesis route for Boc and Fmoc protected 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline, achieving high yields over multiple steps. This work facilitates the incorporation of these protected prolines into classical peptide synthesis (Demange, Ménez, & Dugave, 1998).

Analytical Methodologies

Tredget et al. (1990) explored the determination of 4-hydroxyproline in collagen using gas chromatography/mass spectrometry, demonstrating the efficiency of selected ion monitoring for quantitation of hydroxyproline in collagen within a broad range. This method emphasizes the analytical capabilities for studying the components of collagen (Tredget et al., 1990).

FKBP12 Ligand Synthesis

Dubowchik et al. (2001) synthesized 2-aryl-2,2-difluoroacetamido-proline and pipecolate esters as high-affinity FKBP12 ligands, providing insights into the potential interactions between fluorine atoms and specific protein residues. This research contributes to understanding the role of fluorinated ligands in biological systems (Dubowchik et al., 2001).

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280 and P305+P351+P338, suggesting that protective gloves should be worn and that in case of contact with eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Mode of Action

Based on its structural similarity to other proline derivatives, it may interact with its targets by fitting into the active site and influencing the activity of the target proteins .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4-Difluoro-L-proline Methyl Ester Trifluoroacetate . For instance, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets.

properties

IUPAC Name |

methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2.C2HF3O2/c1-11-5(10)4-2-6(7,8)3-9-4;3-2(4,5)1(6)7/h4,9H,2-3H2,1H3;(H,6,7)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMBCVZBBJYYNQ-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)(F)F.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(CN1)(F)F.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-{[2-(4-Methoxyphenyl)-1-methyl-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1530399.png)

![4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1530400.png)

![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1530411.png)